
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid
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Overview
Description
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a dimethylamino phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with pyridine-2,3-dicarboxylic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A related compound used as a catalyst in organic synthesis.
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the dimethylamino phenyl group.
Uniqueness
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid, with CAS number 497083-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.3 g/mol
- Synonyms : 3-{[4-(dimethylamino)phenyl]carbamoyl}pyridine-2-carboxylic acid
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have demonstrated potent inhibitory effects against various cancer cell lines:
- IC50 Values : Compounds derived from PABA showed IC50 values ranging from 21.3±4.1 µM to 28.3±5.1 µM against A549 and MCF-7 cell lines, indicating substantial growth inhibition compared to standard treatments like doxorubicin .
2. Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). In vitro studies have shown that related compounds can inhibit AChE with varying potency:
- Potency : The K_i values for some analogs range from 13.62±0.21 nM to 33.00±0.29 nM, suggesting a promising avenue for treating conditions like Alzheimer’s disease through cholinergic modulation .
Study on Anticancer Activity
A notable study evaluated the anticancer effects of several PABA derivatives, including those structurally related to this compound. The results indicated:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.85 | Induces apoptosis |
Compound B | A549 | 4.53 | Inhibits proliferation |
These findings underscore the potential of similar compounds in cancer therapy.
Study on Cholinesterase Inhibition
Another study focused on the cholinesterase inhibitory activity of related compounds:
Compound | AChE Inhibition (IC50 µM) | Comparison |
---|---|---|
Compound C | 7.49 ± 0.16 | Rivastigmine |
Compound D | 8.14 ± 0.65 | Donepezil |
This highlights the relevance of structural modifications in enhancing biological activity.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.
- Anticancer Mechanisms : It may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.
Properties
IUPAC Name |
3-[[4-(dimethylamino)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)11-7-5-10(6-8-11)17-14(19)12-4-3-9-16-13(12)15(20)21/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWJJMBGKXGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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